5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Description
Properties
IUPAC Name |
5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-13(18)11-8-10(9-4-2-1-3-5-9)15-12-6-7-14-16(11)12/h1-8H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRXYZWKKFOYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=NN3C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Approaches
General Methodology
The synthesis of 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves:
- Condensation Reaction : This step combines an aminopyrazole (e.g., 3-aminopyrazole) with a β-dicarbonyl compound (e.g., ethyl benzoylacetate) under acidic conditions.
- Cyclization : The intermediate undergoes cyclization to form the pyrazolo[1,5-a]pyrimidine core.
- Oxidation : The final step involves oxidation to yield the carboxylic acid derivative.
Specific Synthetic Routes
Route A: Condensation with Ethyl Benzoylacetate
- Reagents : 3-Aminopyrazole and ethyl benzoylacetate.
- Conditions : Acidic medium (e.g., HCl or acetic acid).
- Mechanism :
- Initial condensation forms an enamine intermediate.
- Cyclization occurs via nucleophilic attack on the β-carbon of the dicarbonyl compound.
- Oxidation yields the carboxylic acid group at the 7-position.
- Yields : Moderate to high, depending on reaction optimization.
Route B: Green Synthesis Using Enaminones
- Reagents : Aminopyrazoles and enaminones or formyl ketones.
- Catalyst : Potassium hydrogen sulfate ($$KHSO_4$$).
- Conditions : Ultrasonic irradiation in aqueous ethanol.
- Advantages :
- Environmentally friendly approach using green chemistry principles.
- Enhanced reaction rates due to ultrasonic waves.
- Yields : Good yields with high purity confirmed by spectroscopic methods (e.g., NMR, FTIR).
Route C: Suzuki Cross-Coupling
- Reagents : Halogenated pyrazolo[1,5-a]pyrimidine derivatives and phenylboronic acids.
- Catalyst : Palladium-based catalysts (e.g., Pd(PPh$$3$$)$$4$$).
- Conditions : Basic medium (e.g., NaOH or K$$2$$CO$$3$$) under inert atmosphere.
- Limitations :
Table 1: Comparison of Synthetic Approaches
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation | Ethyl benzoylacetate, HCl | Acidic medium | Simple and scalable | Moderate yields |
| Green Synthesis | Enaminones, $$KHSO_4$$ | Ultrasonic irradiation | Eco-friendly, high yields | Specialized equipment needed |
| Suzuki Coupling | Phenylboronic acids, Pd | Basic medium, inert atmosphere | Versatile functionalization | Complex optimization |
Industrial Production
For large-scale synthesis, industrial methods optimize these routes by employing:
- Continuous Flow Reactors : Ensures better control over reaction parameters like temperature and pressure.
- Catalysts : Use of efficient catalysts reduces reaction time and increases yield.
- High-throughput Screening : Rapid identification of optimal reaction conditions for scalability.
Analytical Data for Product Confirmation
The synthesized compound is characterized using:
- NMR Spectroscopy (¹H and ¹³C) : Confirms structural integrity and substitution patterns.
- FTIR Spectroscopy : Identifies functional groups such as carboxylic acid ($$C=O$$ stretch).
- Mass Spectrometry (MS) : Verifies molecular weight.
Table 2: Analytical Data Summary
| Technique | Key Observations |
|---|---|
| $$^{1}$$H NMR | Signals for aromatic protons and pyrazole hydrogens |
| $$^{13}$$C NMR | Peaks for carboxylic carbon ($$C=O$$) |
| FTIR | Broad peak for O–H stretch (carboxylic acid) |
| MS | Molecular ion peak at $$m/z = 239.23$$ |
Chemical Reactions Analysis
Types of Reactions
5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl group and the pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid with structurally related compounds:
Key Observations :
- Substituent Effects : The 5-phenyl group in the parent compound enhances aromatic stacking interactions, while the 5-cyclopropyl or 5-furyl substituents in analogs modulate steric and electronic properties .
- Acid Functionality : Derivatives with carboxylic acid at the 2-position (e.g., 5-(furan-2-yl) analog) exhibit altered solubility and reactivity compared to the 7-carboxylic acid variant .
Biological Activity
5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a fused ring system composed of a pyrazole and a pyrimidine ring, with a phenyl group and a carboxylic acid group at specific positions. This unique structure contributes to its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation.
- Cell Cycle Modulation : Studies have shown that it can induce cell cycle arrest in cancer cells, leading to apoptosis. For instance, in MCF-7 breast cancer cells, treatment with this compound resulted in significant apoptosis and cell cycle arrest at the G1/S phase .
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties:
- In vitro Studies : In various cancer cell lines, including MCF-7 and A549, the compound demonstrated significant cytotoxicity with IC50 values ranging from 3 to 10 µM. It effectively inhibited tumor growth and induced apoptosis through mechanisms involving DNA fragmentation and cell cycle arrest .
Enzymatic Inhibition
The compound has also shown promise as an inhibitor of specific enzymes:
- α-Glucosidase Inhibition : It was evaluated for its inhibitory activity against α-glucosidase, demonstrating competitive inhibition with IC50 values significantly lower than that of acarbose, a standard antidiabetic drug .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 5i | Pyrazolo[3,4-d]pyrimidine | 0.3 (EGFR) | Dual EGFR/VGFR2 inhibitor |
| 2-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine | Similar structure | Varies | Anticancer potential |
| Acarbose | α-glucosidase inhibitor | 750 | Antidiabetic |
This table illustrates that while other compounds exhibit notable activities, this compound stands out for its dual action against cancer and enzymatic targets.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Apoptosis Induction : A study reported that treatment with this compound significantly increased early and late apoptosis rates in MCF-7 cells from approximately 0.44% to over 36% after 48 hours of treatment .
- Cell Migration Inhibition : The compound was found to inhibit cell migration in cancer models, further supporting its potential as an anticancer agent.
- Molecular Docking Studies : These studies have elucidated the binding modes of the compound to target proteins involved in cancer progression, providing insights into its mechanism of action.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, and how are intermediates purified?
- Methodological Answer : The compound is typically synthesized via cyclization of 5-amino-3-phenylpyrazole derivatives with carbonyl-containing precursors (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol . Key considerations include solvent choice (e.g., ethanol or DMF for solubility), reaction time (30 min–6 hours), and purification via column chromatography (petroleum ether/ethyl acetate mixtures) or recrystallization (cyclohexane or ethanol) . Intermediate characterization relies on NMR and HRMS to confirm regioselectivity and avoid isomer formation .
Q. Which spectroscopic techniques are essential for structural confirmation of pyrazolo[1,5-a]pyrimidine derivatives?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon frameworks (carboxylic acid carbons at ~δ 165 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H]+ calcd/found: 254.1042/254.1039 for C₁₃H₁₁N₅O) .
- X-ray crystallography : Resolves regiochemistry and confirms fused-ring planarity (e.g., dihedral angles <2° between pyrazole and pyrimidine rings) .
Q. How can position 7 of the pyrazolo[1,5-a]pyrimidine core be selectively functionalized?
- Methodological Answer : Position 7 is functionalized via nucleophilic substitution or coupling reactions. For example:
- Amination : React with N,N-dimethylethylenediamine under basic conditions to introduce amine moieties .
- Aldehyde introduction : Use Vilsmeier-Haack formylation or silylformamidine reagents to install formyl groups .
- Halogenation : Chlorination at position 7 is achieved using POCl₃ or PCl₅, enabling subsequent cross-coupling (e.g., Suzuki) .
Advanced Research Questions
Q. How to resolve discrepancies between observed and calculated elemental analysis data (e.g., C, H, N content)?
- Methodological Answer : Minor deviations (e.g., ΔC = +0.13%, ΔH = -0.26%) may arise from:
- Incomplete drying : Residual solvents (e.g., ethanol) skew H values. Use high-vacuum drying (0.1 mmHg, 24h) .
- Isomeric impurities : Confirm regiochemistry via NOESY or X-ray to rule out positional isomers .
- Instrument calibration : Recalibrate CHNS analyzers with certified standards (e.g., acetanilide) .
Q. What strategies improve yields in multi-step syntheses of 7-substituted derivatives?
- Methodological Answer :
- Solvent optimization : Use DMF for polar intermediates (enhances solubility) or toluene for Friedel-Crafts reactions .
- Catalytic additives : Employ LiOH or triethylamine to deprotonate intermediates and accelerate cyclization .
- Protecting groups : Boc-protection of amines prevents side reactions during carboxylic acid activation .
Q. How to design pyrazolo[1,5-a]pyrimidine derivatives for enzyme inhibition studies (e.g., HMG-CoA reductase)?
- Methodological Answer :
- Bioisosteric replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to enhance binding .
- Fluorine incorporation : Install CF₃ groups at position 2 to improve metabolic stability and hydrophobic interactions .
- Docking studies : Use crystal structures (e.g., PDB 1HWK) to model interactions with catalytic sites .
Q. What techniques separate regioisomers (e.g., 5- vs. 7-carboxylic acid derivatives) during synthesis?
- Methodological Answer :
- HPLC : Utilize reverse-phase C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm .
- Crystallography : Isomer-specific hydrogen-bonding patterns (e.g., C12–H12···O1 dimers) enable selective crystallization .
- 2D NMR : ROESY correlations distinguish between substituent orientations (e.g., NOE between H6 and phenyl protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
